molecular formula C8H6FNO2 B8559222 7-fluoro-3H-1,4-benzoxazin-2(4H)-one

7-fluoro-3H-1,4-benzoxazin-2(4H)-one

Cat. No. B8559222
M. Wt: 167.14 g/mol
InChI Key: MWAUEYOMOUNQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-3H-1,4-benzoxazin-2(4H)-one is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-fluoro-3H-1,4-benzoxazin-2(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-3H-1,4-benzoxazin-2(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-fluoro-3H-1,4-benzoxazin-2(4H)-one

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-1,4-benzoxazin-2-one

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-3,10H,4H2

InChI Key

MWAUEYOMOUNQCW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=C(N1)C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (0.17 mol) of 5-fluoro-2-nitro-phenyl methylsulphonyloxyacetate are added in portions at 60° C. to a suspension of 5 g (0.89 mol) of iron powder in 450 ml of 5 per cent strength aqueous acetic acid. During this process, the temperature of the suspension rises to 90° C. The mixture is stirred for another 30 minutes at 90° C. and, after cooling, the undissolved components are filtered off. The filtration residue is suspended repeatedly in warm methanol and the suspension is filtered. After concentration, the combined methanol filtrates give 21.3 g (75% of theory) of 7-fluoro-3H-1,4-benzoxazin-2(4H)-one having a melting point of 199° C.
Name
5-fluoro-2-nitro-phenyl methylsulphonyloxyacetate
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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